molecular formula C8H11NO3 B1194082 3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one CAS No. 30652-21-2

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one

Cat. No. B1194082
CAS RN: 30652-21-2
M. Wt: 169.18 g/mol
InChI Key: ZJDRWNJIMXVJQG-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one is a hydroxypyridinone compound, recognized for its potential as an iron chelator and for its various chemical and biological applications. Its synthesis, structural characterization, and the examination of its properties are crucial for understanding its utility in different scientific fields.

Synthesis Analysis

The synthesis of related hydroxypyridinone derivatives involves multi-component reactions, often employing green chemistry principles, such as using ionic liquids for reaction media, which allows for the easy separation of products and the reuse of the solvent without efficiency loss (Shi et al., 2008). Moreover, compounds like 3-hydroxymethyl-3-methyl-2,6-diphenylpiperidin-4-one have been synthesized through condensation reactions, showcasing the diversity in the synthetic approaches for such compounds (Gümüş et al., 2022).

Molecular Structure Analysis

The crystal structure and Hirshfeld surface analysis of related compounds, like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, have been thoroughly studied to understand the intermolecular interactions and structural integrity of these molecules (Gümüş et al., 2022).

Chemical Reactions and Properties

Hydroxypyridinone derivatives undergo various chemical reactions, including condensation and complex formation with metals. Their ability to form stable complexes with iron(III) highlights their potential as chelating agents, which is further enhanced by specific substitutions on the pyridinone ring (Katoh et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and stability, are influenced by their molecular structure. The introduction of hydroxyethyl and methyl groups affects these properties significantly, enhancing their applicability in various scientific endeavors.

Chemical Properties Analysis

The chemical properties, such as reactivity, pKa, and iron-binding capacity, are pivotal for their application in chelation therapy and other fields. Studies have shown that the substitution patterns on the pyridinone ring can dramatically influence these properties, offering insights into designing more effective chelators (Liu et al., 1999).

Scientific Research Applications

  • Complex Formation and Stability : This compound forms stable complexes with metals like iron (Fe(III)) and lead (Pb(II)). For instance, it has been shown to form a stable 3:1 complex with Fe(III), with a high stability constant. Such complexes are significant in the study of metal-ligand interactions and potential applications in metal ion chelation therapy (Katoh, Harada, & Saito, 2006).

  • Synthesis of Derivatives : Research has been conducted on synthesizing derivatives of this compound for various applications. For example, derivatives have been synthesized via multi-component reactions, indicating potential in creating new molecules with specific properties for scientific and industrial uses (Shi, Ji, Ni, & Yang, 2008).

  • Use in Fluorescence Probes : Certain derivatives of this compound have been studied for their fluorescent properties, indicating potential uses in biological tracing and medical diagnostics. These compounds show longer absorption and emission wavelengths compared to standard fluorescence probes (Prior et al., 2014).

  • Phytotoxic Activity : Some derivatives have been evaluated for their phytotoxic activity, indicating potential uses in the development of herbicides or plant growth regulators (Demuner et al., 2009).

  • Drug Solubility Enhancement : Techniques such as ultrasound-assisted improvement have been explored to enhance the solubility of this compound, which is crucial in pharmaceutical development for improving drug efficacy (Machado et al., 2013).

  • Iron Chelation Therapy : Studies suggest that derivatives of this compound can act as effective iron chelators, which is significant in treating disorders associated with iron overload, such as thalassemia (Kaviani & Izadyar, 2018).

  • Fluorescence Studies in Alzheimer's Research : Research has been conducted on using 3-hydroxy-4-pyridinone derivatives for fluorescence studies to determine their interaction with amyloid protein, which is crucial in Alzheimer's disease research (Telpoukhovskaia et al., 2015).

properties

IUPAC Name

3-hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-8(12)7(11)2-3-9(6)4-5-10/h2-3,10,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDRWNJIMXVJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184700
Record name 1-(Ethan-1-ol)-2-methyl-3-hydroxypyridin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one

CAS RN

30652-21-2
Record name 3-Hydroxy-1-(2-hydroxyethyl)-2-methyl-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30652-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethan-1-ol)-2-methyl-3-hydroxypyridin-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC353638
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Record name 1-(Ethan-1-ol)-2-methyl-3-hydroxypyridin-4-one
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Record name 3-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-4(1H)-PYRIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5FE5EU7U5
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Synthesis routes and methods I

Procedure details

3-Benzyloxy-1-(2'-hydroxyethyl)-2-methylpyrid-4-one (2 g) is added to concentrated hydrobromic acid (10 ml) and the mixture is heated on a steam bath for 30 minutes. The resultant product is then recrystallised from water to yield 3-hydroxy-1(2'-hydroxyethyl)-2-methylpyrid-4-one as white crystals (0.8 g), m.p. 164°-165° C.; νmax (nujol) 1630, 3150, 3350 cm-1 ; δ(dbDMSO), 2.5 (s, 3H), 3.7 (t, 2H), 4.35 (t, 2H), 7.25 (3, 1H), 8.15 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction analogous to that used for the synthesis of 3-hydroxy-1,2-dimethyl-4- pyridinone was employed, starting with ethanolamine (0.44 g). No precipitate was observed after concentration. Recrystallization from ethanol and diethyl ether resulted in a white powder (0.53 g). Proton NMR (D20): 7.82 (d, 1H), 6.89 (d, 1H), 4.27 (t, 2H), 3.74 (t, 2H), 2.36 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Epstein, JL Horton, CM Vogels… - Australian Journal of …, 2000 - CSIRO Publishing
We have prepared four N-substituted hydroxypyridinones containing alcohol and morpholine groups. Complexes of the type cis-MoO2L2, where L represents the hydroxypyridinonato …
Number of citations: 14 www.publish.csiro.au

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